N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide
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Overview
Description
N-[6-(DIMETHYLSULFAMOYL)-1,3-BENZOTHIAZOL-2-YL]-3-[(4-FLUOROPHENYL)SULFANYL]PROPANAMIDE is a complex organic compound with a molecular formula of C18H18FN3O5S3 This compound is characterized by the presence of a benzothiazole ring, a dimethylsulfamoyl group, and a fluorophenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(DIMETHYLSULFAMOYL)-1,3-BENZOTHIAZOL-2-YL]-3-[(4-FLUOROPHENYL)SULFANYL]PROPANAMIDE typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the dimethylsulfamoyl group, and the attachment of the fluorophenylsulfanyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-[6-(DIMETHYLSULFAMOYL)-1,3-BENZOTHIAZOL-2-YL]-3-[(4-FLUOROPHENYL)SULFANYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or thiols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
N-[6-(DIMETHYLSULFAMOYL)-1,3-BENZOTHIAZOL-2-YL]-3-[(4-FLUOROPHENYL)SULFANYL]PROPANAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[6-(DIMETHYLSULFAMOYL)-1,3-BENZOTHIAZOL-2-YL]-3-[(4-FLUOROPHENYL)SULFANYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[6-(DIMETHYLSULFAMOYL)-1,3-BENZOTHIAZOL-2-YL]-3,4,5-TRIMETHOXYBENZAMIDE
- N-[6-(DIMETHYLSULFAMOYL)-1,3-BENZOTHIAZOL-2-YL]-2-THIOPHENECARBOXAMIDE
Uniqueness
Compared to similar compounds, N-[6-(DIMETHYLSULFAMOYL)-1,3-BENZOTHIAZOL-2-YL]-3-[(4-FLUOROPHENYL)SULFANYL]PROPANAMIDE is unique due to the presence of the fluorophenylsulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H18FN3O3S3 |
---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide |
InChI |
InChI=1S/C18H18FN3O3S3/c1-22(2)28(24,25)14-7-8-15-16(11-14)27-18(20-15)21-17(23)9-10-26-13-5-3-12(19)4-6-13/h3-8,11H,9-10H2,1-2H3,(H,20,21,23) |
InChI Key |
RZDJXOVWAPEWSJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCSC3=CC=C(C=C3)F |
Origin of Product |
United States |
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